molecular formula C9H13BrN2OS B15241821 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B15241821
M. Wt: 277.18 g/mol
InChI Key: PLPVKQPIWNCGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with amino, bromo, methyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of amino and bromo groups can be achieved through electrophilic substitution reactions. The methyl and methylsulfanyl groups can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the bromo group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated pyridinone derivatives.

    Substitution: Amino or thiol-substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: shares similarities with other substituted pyridinones and pyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both amino and methylsulfanyl groups, along with the pyridinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

5-amino-3-bromo-4-methyl-1-(2-methylsulfanylethyl)pyridin-2-one

InChI

InChI=1S/C9H13BrN2OS/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3

InChI Key

PLPVKQPIWNCGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCSC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.